2-(Trifluoromethoxy)anisole

Overview

Description

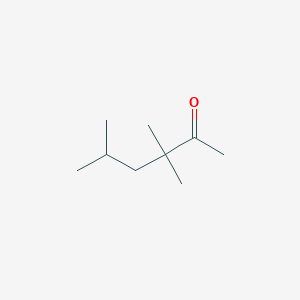

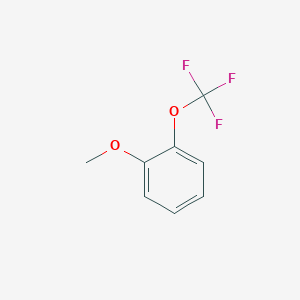

2-(Trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H7F3O2 . It is used in various applications, including biological evaluations of some antitumor agents .

Synthesis Analysis

The synthesis of 2-(Trifluoromethoxy)anisole involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . The trifluoromethoxy group enhances the kinetic acidity of anisole by a factor of 3 if in the ortho position, 300 if in the para position, and almost 2000 if in the meta position .Molecular Structure Analysis

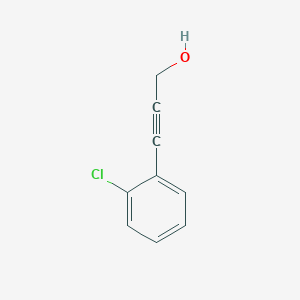

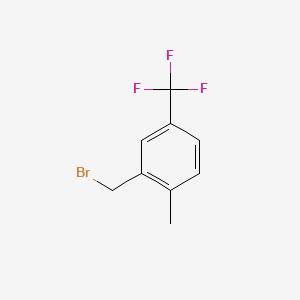

The molecular structure of 2-(Trifluoromethoxy)anisole consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethoxy group (OCF3) attached to it . The average mass of the molecule is 192.135 Da .Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethoxy)anisole are complex. For example, nucleophilic trifluoromethoxylation of alkyl halides without silver has been reported . The reaction conditions tolerate a range of functional groups .Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)anisole is a flammable liquid and vapor . It forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .Scientific Research Applications

Antitumor Agent Synthesis

2-(Trifluoromethoxy)anisole has been used in the biological evaluation of analogs of antitumor agents, indicating its role in the synthesis or modification of compounds with potential cancer-fighting properties .

Trifluoromethoxylation Reagents

Recent advances in chemistry have seen the development of new trifluoromethoxylation reagents, making CF3O-containing compounds like 2-(Trifluoromethoxy)anisole more accessible for various applications, including pharmaceuticals and agrochemicals .

Pharmaceutical Chemistry

The trifluoromethoxy group is gaining importance in pharmaceutical chemistry due to its ability to increase stability, lipophilicity, and electronegativity of molecules, which can be crucial for drug development .

Agrochemical Research

Similarly, in agrochemical research, the trifluoromethoxy group’s properties are leveraged to enhance the effectiveness and durability of agrochemical compounds .

Safety and Hazards

Future Directions

The trifluoromethoxy group, which is part of 2-(Trifluoromethoxy)anisole, is finding increased utility as a substituent in bioactives . It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in the transmetalation process . This process involves the transfer of an organic group from a boron compound to a metal .

Biochemical Pathways

It is known to be involved in sm cross-coupling reactions , which are key in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the trifluoromethoxy group can confer increased stability and lipophilicity to compounds , which could potentially impact the bioavailability of 2-(Trifluoromethoxy)anisole.

Result of Action

It is known to be involved in sm cross-coupling reactions , which are crucial for the formation of carbon–carbon bonds in the synthesis of various organic compounds .

Action Environment

It is known that the compound is a flammable liquid , suggesting that its stability and reactivity could be influenced by environmental conditions such as temperature and the presence of ignition sources .

properties

IUPAC Name |

1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDRFWDZPJPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380406 | |

| Record name | 2-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)anisole | |

CAS RN |

261952-22-1 | |

| Record name | 1-Methoxy-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)